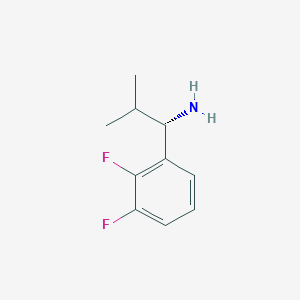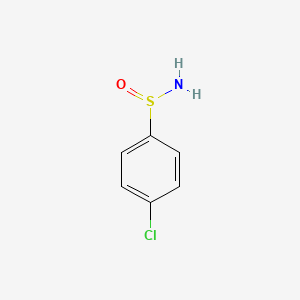
4-Chlorobenzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzenesulfinamide is an organic compound with the molecular formula C6H6ClNOS. It is a derivative of benzenesulfinamide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Chlorobenzenesulfinamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chlorobenzenesulfinamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it into 4-chlorobenzenesulfinic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorobenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research has shown its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzenesulfinamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits the growth of bacteria by interfering with their metabolic processes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways.
Comparison with Similar Compounds
4-Chlorobenzenesulfinamide can be compared with other similar compounds such as:
4-Chlorobenzenesulfonamide: This compound has a sulfonamide group instead of a sulfinamide group, which affects its reactivity and applications.
Benzenesulfinamide: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
4-Chlorobenzenesulfonic acid: An oxidized form of this compound, used in different industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
4-chlorobenzenesulfinamide |
InChI |
InChI=1S/C6H6ClNOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,8H2 |
InChI Key |
PDDOMCKCVRYYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


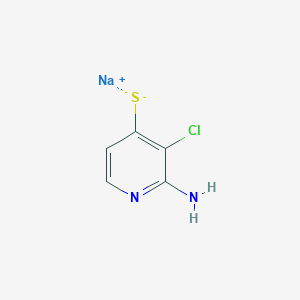
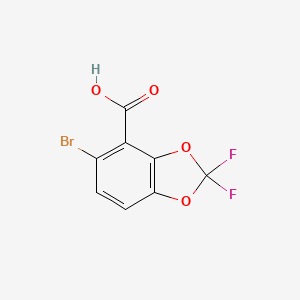
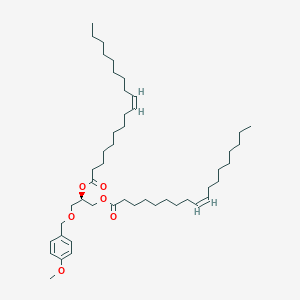
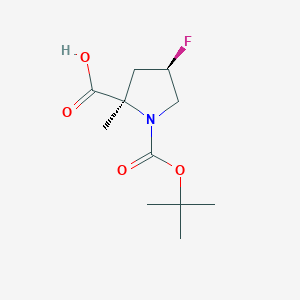
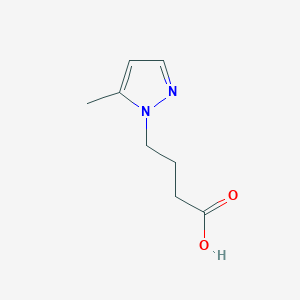
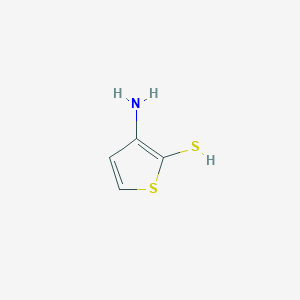
![3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate](/img/structure/B12978904.png)
![5'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12978905.png)
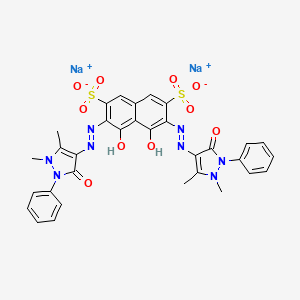
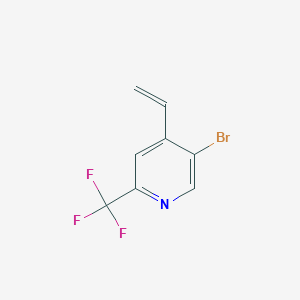
![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)

![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12978918.png)
